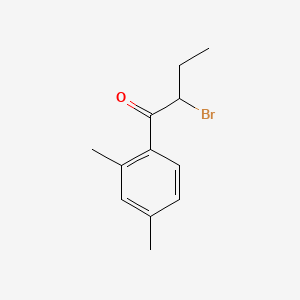
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H15BrO . It is a solid substance and can be used as a reference substance for drug impurities and reagents .
Molecular Structure Analysis
The molecular weight of this compound is 255.15 . The SMILES string representation of its structure is O=C(C(CC)Br)C1=C©C=C©C=C1 .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C12H15BrO and it has a molecular weight of 255.15 .
Applications De Recherche Scientifique
Environmental Implications and Brominated Flame Retardants
Research has explored the occurrence, environmental fate, and potential risks associated with novel brominated flame retardants (NBFRs), including compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. These studies highlight concerns about the persistence, bioaccumulation, and toxicological effects of NBFRs in indoor and outdoor environments. Such work underscores the importance of monitoring these compounds to mitigate their impact on health and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Synthetic Chemistry
Research into synthetic methodologies often investigates the reactivity and applications of brominated compounds, including those structurally related to this compound. For example, studies on the regioselectivity of bromination reactions of unsymmetrical pyridines provide valuable insights for the synthesis of complex molecules, potentially including pharmaceuticals and materials science applications (Thapa, Brown, Balestri, & Taylor, 2014).
Propriétés
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRDASCYVLRFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C(C=C(C=C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

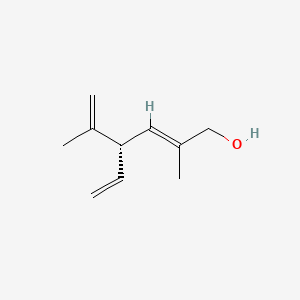
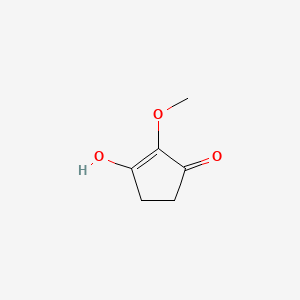

![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)
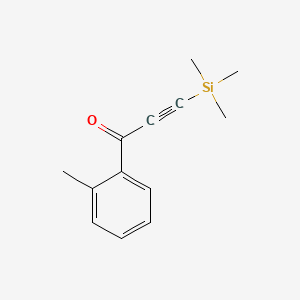
![1H-Benzo[1,2-d:3,4-d':5,6-d'']triimidazole](/img/structure/B566576.png)


![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
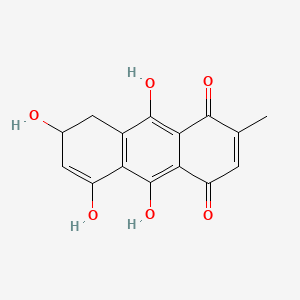
![5-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566585.png)